Sarsasapogenin

概要

説明

準備方法

合成経路と反応条件

サルササポゲニンは、さまざまな化学経路によって合成することができます。 一般的な方法の1つは、フロスタノール配糖体の酸化に続いて環化を行い、サルササポゲニンを生成することです 。 このプロセスにおける主な手順には、次のようなものがあります。

酸化: フロスタノール配糖体は、C26位とC22位で酸化されます。

工業生産方法

サルササポゲニンの工業生産は、通常、アネマルレナ・アスフォデロイデスの根茎から化合物を抽出することを含みます。 抽出プロセスには、次のようなものがあります。

収穫: 根茎を収穫して洗浄します。

化学反応の分析

反応の種類

サルササポゲニンは、次のようないくつかの種類の化学反応を起こします。

酸化: サルササポゲニンは酸化されて、さまざまな誘導体を形成することができます。

還元: 還元反応は、サルササポゲニン分子の官能基を変えることができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、次のようなものがあります。

酸化剤: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)。

還元剤: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)。

置換試薬: ハロゲン、アルキル化剤.

主要な生成物

これらの反応から生成される主な生成物には、さまざまな薬理学的特性を持つサルササポゲニン誘導体が含まれます .

科学的研究への応用

サルササポゲニンは、次のような幅広い科学的研究への応用があります。

科学的研究の応用

Sarsasapogenin is a steroidal sapogenin derived primarily from Anemarrhena asphodeloides Bunge, demonstrating diverse pharmacological activities . Research indicates its potential in treating various conditions, including Alzheimer's disease, diabetes-related complications, and osteolytic diseases .

Scientific Research Applications

Alzheimer's Disease

this compound has shown promise in addressing Alzheimer's disease through multiple mechanisms . In vitro studies reveal its anti-amyloidogenic, antioxidant, and neuroprotective properties . this compound inhibits key enzymes involved in Alzheimer's disease pathogenesis, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), beta-secretase 1 precursor (BACE1), and monoaminoxidase-B (MAO-B) in a concentration-dependent manner .

- Enzyme Inhibition: this compound inhibits AChE and BuChE, with IC50 values of 7.7 and 23.4 μM, respectively .

- Amyloid Fibril Formation: this compound markedly prevents peptide nucleation and fibril formation, confirmed by transmission electron microscopy (TEM) imaging, showing short and scattered Aβ aggregates .

- Neuroprotection: this compound protects PC12 cells from beta amyloid 1-42 (βA42) and hydrogen peroxide (H2O2)-mediated cytotoxicities .

- Molecular Docking: this compound binds significantly to the catalytic sites of numerous targets (AChE, BuChE, Aβ42, BACE1, and MAO-B), suggesting disease-modifying effects against Alzheimer’s .

Diabetes and Related Complications

this compound exhibits potential in managing diabetes and its associated complications . Preclinical investigations suggest that this compound can enhance glucose homeostasis and minimize the diabetes phenotype by lowering blood glucose levels and decreasing insulin resistance .

- Diabetic Nephropathy (DN): this compound improves renal dysfunction by lowering albuminuria, kidney weight index, and serum uric acid . It also reduces extracellular matrix growth and accumulation (fibronectin and collagen IV levels) . this compound inhibits NLRP3 inflammasome activation and the AGEs–RAGE interaction, which can significantly improve DN in rats .

- Podocyte Injury: this compound ameliorates podocyte injury and autophagy in the presence of high glucose concentration in DN and plays a vital role in GSK3β signalling pathways . this compound (60 mg/kg, p.o. for 10 weeks) ameliorated autophagy-related proteins including ATG5, Beclin1 and LC3B as well as podocyte marker proteins such as podocin, nephrin and synaptopodin in the diabetic kidney .

- Gestational Diabetes Mellitus (GDM): this compound affects the thrombin/PAR-1 pathway and AGEs/RAGE axis, reducing the NLRP1 inflammasome, protecting against endothelial injury in patients with chronically high glucose levels .

- Diabetes-Associated Memory Impairment: this compound alleviates diabetes-related memory impairment by reducing neuroinflammation caused by the activated NLRP1 inflammasome and NF-κB, controlled by cerebral PAR-1 .

Osteolytic Diseases

this compound demonstrates potential as a treatment for osteoclast-related osteolytic diseases .

- Inhibition of Osteoclastogenesis: this compound inhibits multiple RANKL-induced signaling cascades, thereby inhibiting the induction of key osteoclast transcription factor NFATc1 .

- Prevention of Bone Loss: this compound treatment protects against bone loss in a mouse osteolysis model induced by lipopolysaccharide .

- Signaling Pathways: this compound exerts inhibitory effects on osteoclastogenesis, preventing bone loss through the NF-κB and JNK/MAPK signaling pathways .

Other Potential Applications

- Anti-inflammatory and Antioxidant Effects: Preclinical research studies have shown significant anti-inflammatory and antioxidant effects of this compound .

- Vascular Smooth Muscle Cell Proliferation: this compound blocks ox-LDL-stimulated vascular smooth muscle cell proliferation, migration, and invasion through suppressing STIM1 expression .

作用機序

サルササポゲニンは、さまざまな分子標的と経路を通じてその効果を発揮します。 主要なメカニズムの1つは、NF-kBシグナル伝達経路の調節に関与し、これは炎症と免疫応答に重要な役割を果たします 。 サルササポゲニンは、NF-kBの活性化を阻害し、それによって炎症性サイトカインの産生を減少させることが示されています 。 さらに、サルササポゲニンは、ステロイド生合成に関与する酵素などの他の分子標的と相互作用することができます .

類似化合物の比較

サルササポゲニンは、ジオスゲニンやスミラゲニンなど、他のステロイドサポゲニンと比較されることがよくあります。 比較の主なポイントは次のとおりです。

サルササポゲニンの独特の5β配置と、その特定の生物活性は、さまざまな科学的および産業的用途にとって貴重な化合物となっています .

類似化合物との比較

Sarsasapogenin is often compared with other steroidal sapogenins, such as diosgenin and smilagenin. Here are some key points of comparison:

Diosgenin: Like this compound, diosgenin is a steroidal sapogenin with similar pharmacological properties.

Smilagenin: Smilagenin is the 25R-epimer of this compound and has similar biological activities.

This compound’s unique 5β configuration and its specific biological activities make it a valuable compound for various scientific and industrial applications .

生物活性

Sarsasapogenin is a steroidal sapogenin derived from the traditional Chinese medicinal herb Anemarrhena asphodeloides. It has garnered attention due to its diverse biological activities, including neuroprotective, anti-inflammatory, anticancer, and antidiabetic effects. This article consolidates findings from various studies to provide a comprehensive overview of the biological activities of this compound.

1. Neuroprotective Effects

This compound has been shown to enhance cognitive functions and protect neuronal cells. Research indicates that it can improve memory by increasing muscarinic acetylcholine receptor density in the brains of memory-deficit rats, which is crucial for learning and memory processes . Additionally, it has demonstrated a significant reduction in neuroinflammation and amyloid-beta (Aβ) production, which are key contributors to Alzheimer's disease pathology .

Table 1: Neuroprotective Mechanisms of this compound

| Mechanism | Effect | Reference |

|---|---|---|

| Muscarinic receptor modulation | Increased receptor density | |

| Aβ peptide inhibition | Reduced Aβ production | |

| Neuroinflammation reduction | Decreased inflammatory markers |

2. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory properties. It regulates immune responses through the MAPK/NF-kB signaling pathways, which are critical for the inflammatory response. In models of spinal cord injury, this compound has been reported to promote functional recovery by modulating inflammation .

Case Study: Spinal Cord Injury Model

In a study involving spinal cord injury in rats, treatment with this compound resulted in significant improvements in motor function and reduced levels of pro-inflammatory cytokines .

3. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that this compound can inhibit tumor growth and metastasis by inducing apoptosis in cancer cells and modulating various signaling pathways involved in cancer progression . For instance, it has shown effectiveness against breast cancer cells by downregulating key survival pathways.

Table 2: Anticancer Effects of this compound

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis | |

| Colorectal Cancer | Inhibition of cell proliferation |

4. Antidiabetic Effects

This compound has been found to improve insulin sensitivity and reduce adipose tissue inflammation in high-fat diet-induced diabetic models. This is crucial for managing diabetes as it helps regulate glucose metabolism and reduces complications associated with diabetes .

Case Study: High-Fat Diet Mice

In a controlled study, mice fed a high-fat diet and treated with this compound showed improved insulin resistance and reduced inflammation in adipose tissues compared to untreated controls .

5. Regulation of Precocious Puberty

Recent studies have highlighted the role of this compound in regulating the hypothalamic-pituitary-gonadal (HPG) axis, particularly in treating precocious puberty. In experiments involving female Sprague Dawley rats, this compound effectively delayed the onset of vaginal opening and reduced serum hormone levels associated with early puberty .

Table 3: Effects on Precocious Puberty

| Parameter | Control Group | This compound Group |

|---|---|---|

| Vaginal Opening Time (days) | 30 | 45 |

| Serum LH Levels (mIU/mL) | 15 | 8 |

| Uterine Weight (g) | 5 | 3 |

特性

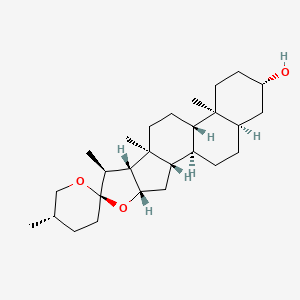

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBQZIIUCVWOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-60-1, 470-01-9, 470-03-1, 126-19-2 | |

| Record name | Tigogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232021 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231816 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sarsasapogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。